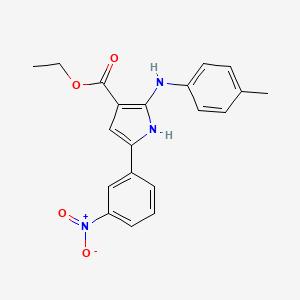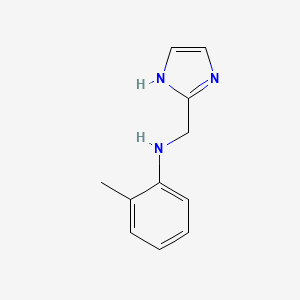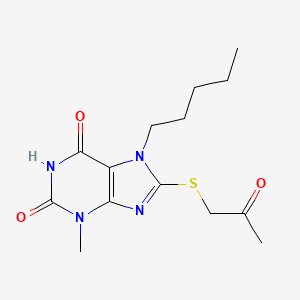![molecular formula C15H15N5OS B2783169 2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide CAS No. 1706297-31-5](/img/structure/B2783169.png)
2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core and a thiophene ring . These types of compounds are often found in pharmaceuticals and biologically active substances .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is a fused ring system incorporating a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a pyrazole ring (a five-membered ring with two nitrogen atoms). It also contains a thiophene ring, a five-membered ring with one sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Research on pyrazolo[1,5-a]pyrimidine derivatives and related compounds highlights their synthetic routes and potential for generating diverse chemical entities. For instance, studies have focused on synthesizing new derivatives of tetrahydropyrimidine and exploring their reactions to produce thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, showcasing the versatility of these compounds in chemical synthesis (Fadda et al., 2013). Such synthetic versatility indicates the potential for creating a wide array of compounds with varying biological and chemical properties.
Anticancer and Anti-inflammatory Potential
Research into pyrazolopyrimidine derivatives has revealed their potential as anticancer and anti-inflammatory agents. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showcasing their potential in anticancer research (Rahmouni et al., 2016). Additionally, thiazolo[3,2-a]pyrimidine derivatives have demonstrated anti-inflammatory activities, further highlighting the therapeutic potential of these compounds (Tozkoparan et al., 1999).
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been a focus of study. For instance, novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown promising antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, suggesting their potential use in developing new antimicrobial agents (Kolisnyk et al., 2015).
Catalysis and Chemical Transformations
Studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in catalysis and chemical transformations. For example, nanoparticles of manganese oxides have been utilized as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, demonstrating the role of these compounds in facilitating chemical reactions and synthesizing novel chemical structures (Shehab & El-Shwiniy, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-thiophen-2-yl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-7-13-16-8-11-9-19(5-4-12(11)20(13)18-10)15(21)17-14-3-2-6-22-14/h2-3,6-8H,4-5,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCAJLNCXWRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NC4=CC=CS4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B2783086.png)
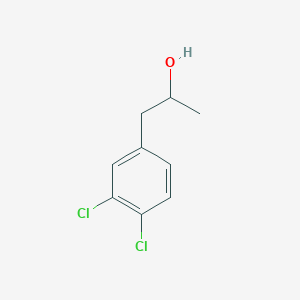
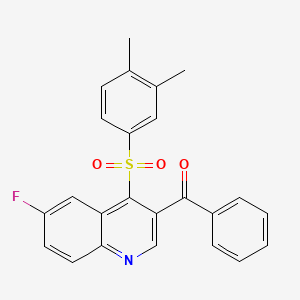
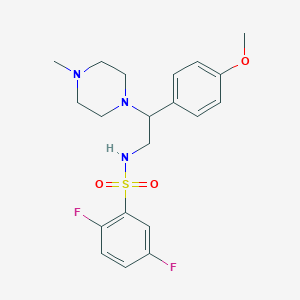
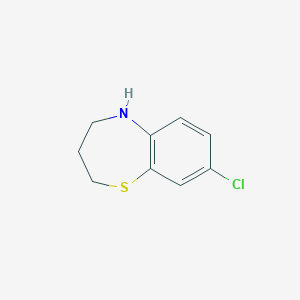
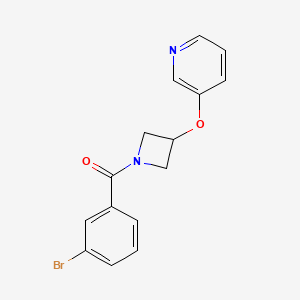
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)
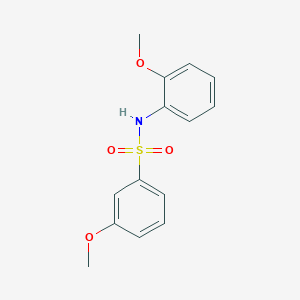
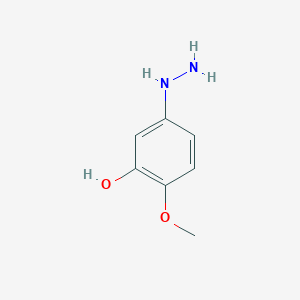
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)
![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)
